molecular formula C11H9ClN4O3 B5516030 {2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

{2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

Cat. No.: B5516030
M. Wt: 280.67 g/mol
InChI Key: HGZQBTHGYJGVCY-SYZQJQIISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-chloro-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid is a useful research compound. Its molecular formula is C11H9ClN4O3 and its molecular weight is 280.67 g/mol. The purity is usually 95%.
The exact mass of the compound {2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid is 280.0363179 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Degradation

  • Atmospheric Chemistry of Chlorinated Phenoxy Acids : A study investigated the OH oxidation of chlorinated phenoxy acids, highlighting the production of potentially toxic compounds and emphasizing the relevance of photochemistry to the environmental fate of these pesticides (Murschell & Farmer, 2018).

Analytical Detection and Quantification

  • Quantification in Environmental Samples : Research developed a highly selective and sensitive method for determining trace levels of chlorophenoxy acids in ground and drinking water, addressing environmental concerns (Wintersteiger, Goger, & Krautgartner, 1999).

Synthesis and Biological Activity

  • Synthesis and Agonist Activities : A study on the synthesis of 1,4-disubstituted 1,2,3-triazoles, analogous to the query compound, revealed potent agonist activities, categorizing them as dual PPAR agonists, which implies potential pharmacological applications (Ciocoiu et al., 2010).

Environmental Remediation

  • Biological Degradation of Phenoxy Acids : A review discussed the biochemical mechanisms of 2,4-D biodegradation, focusing on the role of fungi, especially white-rot basidiomycetes, in bioconversion processes. This suggests potential bioremediation applications for related compounds (Serbent et al., 2019).

Herbicide Efficacy and Agricultural Use

  • Selective Weed Control : Research from the mid-20th century explored the effectiveness of chlorophenoxyacetic acids as selective herbicides, comparing their performance with other compounds in agricultural settings (Blackman, 1945).

Properties

IUPAC Name

2-[2-chloro-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3/c12-9-3-8(4-15-16-6-13-14-7-16)1-2-10(9)19-5-11(17)18/h1-4,6-7H,5H2,(H,17,18)/b15-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQBTHGYJGVCY-SYZQJQIISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NN2C=NN=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/N2C=NN=C2)Cl)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.